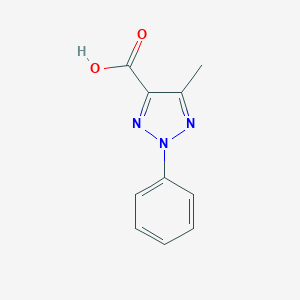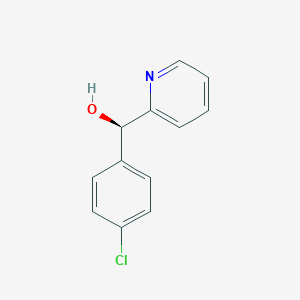
Methyl salicylate 2-ethylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl salicylate 2-ethylbutyrate is an ester derivative of salicylic acid. It is known for its pleasant wintergreen fragrance and is commonly used in various cosmetic and medicinal products. The compound has a molecular formula of C14H18O4 and a molecular weight of 250.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl salicylate 2-ethylbutyrate can be synthesized through the esterification of salicylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is subjected to continuous stirring and heating to ensure complete conversion of the reactants. The product is then purified through distillation and recrystallization to achieve high purity and stability .
Análisis De Reacciones Químicas
Types of Reactions: Methyl salicylate 2-ethylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Aplicaciones Científicas De Investigación
Methyl salicylate 2-ethylbutyrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Incorporated in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of methyl salicylate 2-ethylbutyrate involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit cyclooxygenase enzymes, thereby reducing the formation of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its analgesic and anti-inflammatory effects .
Comparación Con Compuestos Similares
Methyl salicylate:
Ethyl salicylate: Another ester derivative of salicylic acid, used in fragrances and flavorings.
Salicylic acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Uniqueness: Methyl salicylate 2-ethylbutyrate is unique due to its specific ester structure, which imparts distinct physicochemical properties and a characteristic fragrance. Its combination of analgesic, anti-inflammatory, and aromatic properties makes it valuable in various applications .
Propiedades
Número CAS |
85005-92-1 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
methyl 2-(2-ethylbutanoyloxy)benzoate |
InChI |
InChI=1S/C14H18O4/c1-4-10(5-2)13(15)18-12-9-7-6-8-11(12)14(16)17-3/h6-10H,4-5H2,1-3H3 |
Clave InChI |
QXNXIPALJCPMNY-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC |
SMILES canónico |
CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC |
Key on ui other cas no. |
85005-92-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)






![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)



